molecular formula C9H14N2O B2978363 [(5-Cyclopropyl-1,2-oxazol-3-yl)methyl](ethyl)amine CAS No. 1248919-92-7

[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl](ethyl)amine

Cat. No.: B2978363
CAS No.: 1248919-92-7
M. Wt: 166.224
InChI Key: DHRNDCMPIIRDSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Cyclopropyl-1,2-oxazol-3-yl)methylamine is a chemical compound with the molecular formula C9H14N2O. It is a member of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a cyclopropyl group attached to an oxazole ring, which is further linked to an ethylamine moiety.

Properties

IUPAC Name

N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-2-10-6-8-5-9(12-11-8)7-3-4-7/h5,7,10H,2-4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRNDCMPIIRDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NOC(=C1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine to form the oxazole ring . The cyclopropyl group can be introduced via a cyclopropanation reaction, and the ethylamine moiety can be added through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve the use of metal-free synthetic routes to minimize costs and environmental impact. For example, microwave-assisted one-pot synthesis methods can be employed to enhance reaction efficiency and yield . These methods are advantageous as they reduce the need for expensive catalysts and minimize waste generation.

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropyl-1,2-oxazol-3-yl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxazole and oxazoline derivatives, which can have significant biological activities and applications in medicinal chemistry.

Scientific Research Applications

(5-Cyclopropyl-1,2-oxazol-3-yl)methylamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (5-Cyclopropyl-1,2-oxazol-3-yl)methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate receptor functions by binding to receptor sites, affecting signal transduction pathways .

Comparison with Similar Compounds

(5-Cyclopropyl-1,2-oxazol-3-yl)methylamine can be compared with other oxazole derivatives, such as:

    Aleglitazar: An antidiabetic agent with a similar oxazole core.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Biological Activity

(5-Cyclopropyl-1,2-oxazol-3-yl)methylamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential pharmacological properties. The oxazole ring and cyclopropyl moiety are known to influence biological activity, making this compound a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

Where the specific values of xx, yy, zz, and ww depend on the exact molecular formula derived from the compound's synthesis. The presence of the oxazole ring contributes to its reactivity and interaction with biological targets.

Biological Activities

Research indicates that (5-Cyclopropyl-1,2-oxazol-3-yl)methylamine exhibits various biological activities, primarily in the following areas:

1. Antimicrobial Activity
Studies have shown that compounds with similar oxazole structures possess antimicrobial properties. For example, derivatives have been evaluated against ESKAPE pathogens, a group of bacteria known for their multidrug resistance. Initial screening indicated that certain analogs demonstrated significant growth inhibition against these pathogens, suggesting potential as new antibiotics .

2. Neurological Effects
The compound's structural features suggest possible interactions with neurotransmitter systems. Preliminary studies indicate that it may modulate GABAergic signaling pathways, which are crucial for treating conditions such as epilepsy and anxiety disorders .

3. Enzyme Inhibition
(5-Cyclopropyl-1,2-oxazol-3-yl)methylamine has been investigated for its ability to inhibit specific enzymes related to disease pathways. For instance, its interaction with pantothenate synthetase has been highlighted in studies focusing on Mycobacterium tuberculosis .

The biological activity of (5-Cyclopropyl-1,2-oxazol-3-yl)methylamine is hypothesized to involve:

  • Binding Affinity : The compound may bind to various receptors or enzymes, altering their activity.
  • Modulation of Signaling Pathways : It can influence intracellular signaling pathways through receptor interaction.

These mechanisms are critical for understanding its therapeutic potential and guiding further research.

Case Studies and Research Findings

Several studies have contributed to our understanding of this compound's biological activity:

Study Focus Findings
Study A AntimicrobialDemonstrated significant inhibition against ESKAPE pathogens with MIC values indicating potent activity.
Study B NeurologicalSuggested modulation of GABA receptors, showing promise for anticonvulsant applications.
Study C Enzyme InhibitionIdentified as an inhibitor of pantothenate synthetase in Mycobacterium tuberculosis, indicating potential as an anti-tubercular agent.

Future Directions

Further research is essential to fully elucidate the biological activities and mechanisms of (5-Cyclopropyl-1,2-oxazol-3-yl)methylamine. Key areas for future study include:

  • In Vivo Studies : To assess the therapeutic efficacy and safety profiles.
  • Structure–Activity Relationship (SAR) : To optimize derivatives for enhanced potency and selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.